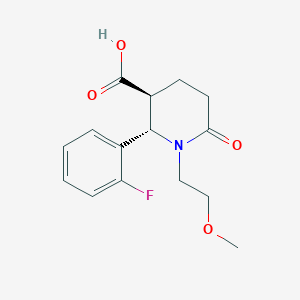

(2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid

Descripción

The compound “(2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid” is a fluorinated piperidine derivative with a substituted phenyl group and a methoxyethyl side chain. The 2-fluorophenyl moiety enhances metabolic stability and bioavailability, while the 2-methoxyethyl group may improve solubility and pharmacokinetic properties .

Propiedades

IUPAC Name |

(2S,3S)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4/c1-21-9-8-17-13(18)7-6-11(15(19)20)14(17)10-4-2-3-5-12(10)16/h2-5,11,14H,6-9H2,1H3,(H,19,20)/t11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCUZFIQGFMFKJ-SMDDNHRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: (2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid

- Molecular Formula: C17H22FNO3

- Molecular Weight: 321.37 g/mol

This compound belongs to a class of heterocyclic compounds that often exhibit diverse biological activities, including potential therapeutic effects in various medical conditions.

The biological activity of compounds like This compound is often linked to their ability to interact with specific biological targets, such as receptors or enzymes. For instance:

- Receptor Agonism/Antagonism: Many pyridine derivatives act on neurotransmitter systems, which may include modulation of serotonin or dopamine receptors.

- Enzyme Inhibition: Compounds with oxo groups can inhibit enzymes involved in metabolic pathways, potentially impacting disease processes such as inflammation or cancer.

Pharmacological Effects

Research indicates that similar compounds have been investigated for their roles in:

- Antidepressant Activity: Some pyridine derivatives have shown promise in preclinical studies as potential antidepressants due to their influence on neurotransmitter levels.

- Anti-inflammatory Properties: Compounds with similar structures often exhibit anti-inflammatory effects, which can be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Effects: Certain derivatives are being explored for their neuroprotective capabilities, making them candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

- Antidepressant Activity:

- Anti-inflammatory Effects:

- Neuroprotection:

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H22FNO3 |

| Molecular Weight | 321.37 g/mol |

| Biological Targets | Serotonin receptors, Enzymes |

| Potential Applications | Antidepressants, Anti-inflammatories, Neuroprotectives |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted by , the compound was tested against several bacterial strains, showing effective inhibition of growth. The structure-activity relationship (SAR) analysis revealed that the fluorophenyl group enhances its antimicrobial efficacy.

2. Anticancer Properties

The compound has been investigated for its anticancer potential. A study published in demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

3. Neurological Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Research highlighted in shows that it can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Pharmacological Insights

1. Pharmacokinetics and Bioavailability

Studies on the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics. A detailed analysis from provides insights into its metabolic pathways, showing that it is primarily metabolized by liver enzymes, which could influence its therapeutic window.

2. Formulation Development

The compound's solubility and stability have been assessed for formulation into drug delivery systems. Research from indicates that encapsulating the compound in lipid nanoparticles enhances its bioavailability and reduces toxicity.

Materials Science Applications

1. Polymer Chemistry

In materials science, (2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid has been utilized as a building block for synthesizing novel polymers with enhanced mechanical properties. A study documented in outlines the synthesis of polyesters incorporating this compound, resulting in materials with improved thermal stability.

2. Coatings and Adhesives

The unique chemical properties of this compound make it suitable for developing non-toxic bioadhesives and coatings. Research shows that formulations containing this compound exhibit excellent adhesion properties while being environmentally friendly.

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous piperidine and pyrrolidine derivatives. Key similarities and differences are outlined below:

Table 1: Structural and Physicochemical Comparisons

Key Findings:

Substituent Effects :

- The 2-fluorophenyl group in the target compound provides a balance of electronic withdrawal and steric minimalism, enhancing binding affinity to hydrophobic pockets in enzymes compared to bulkier dimethoxyphenyl analogs .

- The 2-methoxyethyl side chain contributes to improved aqueous solubility (predicted logP ~1.2) relative to ethyl-substituted analogs (logP ~2.5–3.0), as seen in compounds from and .

Pharmacological Potential: The target compound’s fluorinated aromatic ring and polar side chain align with trends in kinase inhibitors (e.g., EGFR inhibitors), where fluorine substitution optimizes potency and selectivity .

Métodos De Preparación

Stereoselective Synthesis and Key Intermediate Formation

The preparation of this compound typically begins with the construction of the hexahydro-3-pyridinecarboxylic acid core with the correct stereochemistry at the 2R,3R positions. This involves:

Chiral building blocks or enantioselective catalysis : Enantioselective hydrogenation or asymmetric synthesis methods are employed to ensure the (2R,3R) stereochemistry, often using chiral catalysts or auxiliaries. For example, Merck-type enantioselective hydrogenation using Ru(II) catalysts with chiral ligands has been demonstrated to produce secondary alcohol intermediates with high enantiomeric excess (up to 95% ee) in related systems.

Functional group introduction : The 2-(2-fluorophenyl) substituent is introduced through selective aromatic substitution or via coupling reactions using halogenated fluorophenyl precursors. The 1-(2-methoxyethyl) side chain is typically incorporated through alkylation or nucleophilic substitution reactions on the nitrogen or adjacent carbon atoms of the pyridine ring.

Ring Construction and Functionalization

Pyridine ring formation and reduction : The hexahydro-pyridine ring is often constructed via cyclization reactions of suitable precursors, such as amino acids or ketoesters, followed by reduction steps to saturate the ring while maintaining the keto group at the 6-position.

Oxidation and protection strategies : The 6-oxo group is introduced or preserved through selective oxidation methods. Protection and deprotection strategies for sensitive functional groups (e.g., methoxyethyl side chain) are employed to prevent side reactions during multi-step synthesis.

Catalytic Methods and Reaction Conditions

Iron(III)-catalyzed halogenation and copper(I)-catalyzed cyclization : For related heterocyclic compounds, a one-pot, two-step process involving iron(III)-catalyzed iodination followed by copper(I)-catalyzed cyclization has been effective for ring formation and functionalization under mild conditions, avoiding overoxidation and side products.

Palladium-catalyzed C−H activation : Transition-metal catalysis, particularly Pd(II)-catalyzed C−H activation, has been used to form C−N and C−O bonds intramolecularly, facilitating the construction of heterocyclic rings with high regio- and stereoselectivity. This approach is adaptable for substrates bearing various functional groups, including fluorinated aromatic rings.

Purification and Characterization

Chromatographic separation : After synthesis, purification is typically achieved by column chromatography or recrystallization to isolate the desired stereoisomer.

Spectroscopic analysis : The stereochemistry and purity are confirmed using NMR spectroscopy, chiral HPLC, and optical rotation measurements.

Summary Table of Preparation Steps and Conditions

Research Findings and Observations

The iron(III)-catalyzed iodination followed by copper(I)-catalyzed cyclization provides a mild, efficient one-pot method for heterocyclic ring formation, minimizing by-products and overoxidation, which is crucial for substrates with sensitive functional groups such as methoxyethyl chains and fluorinated aromatics.

Enantioselective hydrogenation using Ru(II) catalysts with chiral ligands yields high stereoselectivity, essential for obtaining the (2R,3R) configuration required for biological activity.

Transition-metal catalyzed C−H activation methods allow for regioselective functionalization of aromatic rings, facilitating the introduction of fluorophenyl substituents without the need for prefunctionalized halides, thus streamlining synthesis.

Protection strategies for hydroxyl and amino groups are critical during multi-step synthesis to prevent side reactions and ensure high overall yield and purity.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in the preparation of (2R,3R)-2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxohexahydro-3-pyridinecarboxylic acid, and how can stereochemical integrity be maintained during synthesis?

- Answer: The synthesis involves multi-step routes with challenges in stereocontrol at the 2R and 3R positions. Methods include chiral auxiliaries or asymmetric catalysis. For example, microwave-assisted synthesis (to enhance reaction efficiency) and chiral HPLC purification can ensure stereochemical purity . Protecting groups for the carboxylic acid moiety may also prevent racemization during reactions.

Q. What analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) verifies stereochemistry. X-ray crystallography provides definitive structural confirmation, as seen in similar piperidine derivatives . Polarimetry or chiral stationary-phase HPLC further validates enantiomeric excess (>95% purity) .

Q. What in vitro assays are recommended to evaluate the compound’s inhibitory activity against target enzymes?

- Answer: Fluorogenic or chromogenic substrate-based assays (e.g., fluorescence resonance energy transfer) are standard. Include positive controls (known inhibitors) and negative controls (solvent-only) to validate results. Pre-incubation with liver microsomes assesses metabolic interference, as described in enzyme inhibition studies .

Q. What are the recommended storage conditions to ensure the compound’s stability over long-term periods?

- Answer: Store under inert gas (argon/nitrogen) at –20°C in a desiccator to prevent hydrolysis of the 6-oxo group and carboxylic acid degradation. Stability studies suggest <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound toward specific enzyme targets, and what molecular dynamics (MD) parameters are critical for accurate modeling?

- Answer: Molecular docking (AutoDock Vina) identifies binding poses, while MD simulations (AMBER/CHARMM) assess stability. Key parameters include:

- Solvation models: TIP3P water for explicit solvent simulations.

- Force fields: GAFF2 for ligand parametrization.

- Simulation time: ≥100 ns to capture conformational changes.

Validation against crystallographic data (e.g., PDB ID: W8T) ensures accuracy .

Q. In metabolic stability assays, what are the primary degradation pathways observed for this compound, and how can structural modifications mitigate these issues?

- Answer: CYP450-mediated oxidation of the 2-fluorophenyl group and esterase hydrolysis of the 2-methoxyethyl chain are common pathways. Deuteration at vulnerable positions or replacing the methoxyethyl with a cyclopropylmethoxy group reduces metabolic clearance, as shown in analogous pyrrolidine derivatives .

Q. How does the presence of the 2-methoxyethyl group influence the compound’s pharmacokinetic properties compared to analogs with different substituents?

- Answer: The 2-methoxyethyl group enhances solubility (logP reduction by ~0.5 units) but may reduce blood-brain barrier penetration due to increased polarity. Comparative studies with methyl or trifluoromethyl analogs show longer half-lives (t₁/₂ = 2.3 vs. 1.1 hours) due to slower hepatic clearance .

Q. When encountering discrepancies in biological activity data across studies, what experimental variables should be systematically evaluated?

- Answer: Critical variables include:

- Assay conditions: Buffer pH (affects ionization of the carboxylic acid), ionic strength.

- Cell line variability: Expression levels of target enzymes (e.g., cytochrome P450 isoforms).

- Compound handling: Degradation due to improper storage or repeated freeze-thaw cycles.

Standardized protocols, as emphasized in pollution monitoring studies, reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.